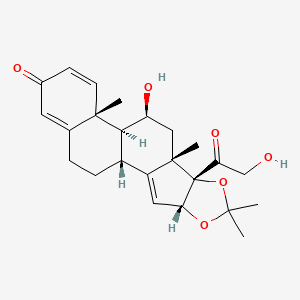
Delta14-Desonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta14-Desonide is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in topical dermatological applications to treat various skin disorders such as atopic dermatitis, contact dermatitis, and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Delta14-Desonide involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Delta14-Desonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and cyclized derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
Aplicaciones Científicas De Investigación
Delta14-Desonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of topical formulations for treating skin disorders.
Industry: Utilized in the production of pharmaceutical creams, ointments, and gels.
Mecanismo De Acción
Delta14-Desonide exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and interacts with specific genetic elements on the DNA, leading to the activation or repression of various genes. This results in the modulation of inflammatory and immune responses, reducing symptoms such as redness, itching, and swelling .
Comparación Con Compuestos Similares
Similar Compounds
Desonide: A non-fluorinated corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A widely used corticosteroid for treating inflammation and allergic reactions.
Betamethasone: A potent corticosteroid with a broader range of applications in dermatology.
Uniqueness
Delta14-Desonide is unique due to its specific structural modifications, which enhance its stability and efficacy in topical applications. Its distinct stereochemistry and functional groups contribute to its targeted action and reduced side effects compared to other corticosteroids .
Propiedades
Número CAS |
131918-67-7 |
|---|---|
Fórmula molecular |
C24H30O6 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-10,15,17,19-20,25,27H,5-6,11-12H2,1-4H3/t15-,17-,19+,20+,22-,23-,24+/m0/s1 |
Clave InChI |
QGHZSFDXDIWTFD-UOOQFXQMSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canónico |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
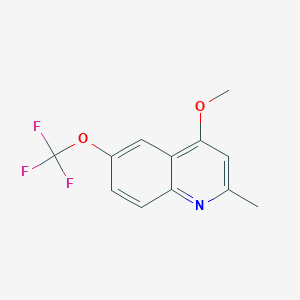
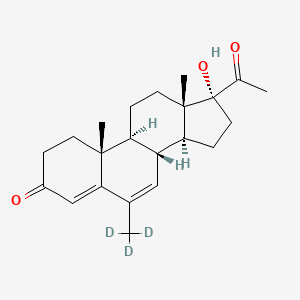

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
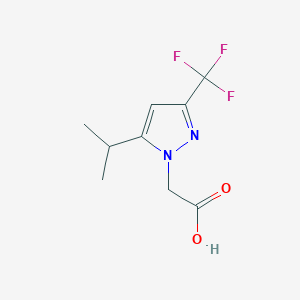
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
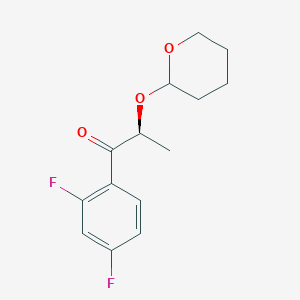

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
